N-cyclopropyl-2-nitroaniline
Description
Significance of the Cyclopropyl (B3062369) Moiety in Aniline (B41778) Derivatives Research
The cyclopropyl group is a frequently utilized structural motif in medicinal chemistry and drug discovery. unl.ptscientificupdate.com Its incorporation into molecules, including aniline derivatives, can significantly influence their physicochemical and biological properties.
Key contributions of the cyclopropyl group include:
Conformational Rigidity: The three-membered ring introduces steric constraints, which can help to lock a molecule into a specific, biologically active conformation. unl.ptiris-biotech.de This can lead to more favorable binding to target receptors and enhanced potency. unl.ptiris-biotech.de
Metabolic Stability: The replacement of metabolically susceptible groups, such as an N-ethyl group which is prone to CYP450-mediated oxidation, with an N-cyclopropyl group can increase a molecule's resistance to metabolic degradation. iris-biotech.dehyphadiscovery.com However, it is also noted that cyclopropyl groups, particularly when attached to amines, can sometimes form reactive intermediates. hyphadiscovery.com
Modulation of Physicochemical Properties: The cyclopropyl group can alter properties like lipophilicity and pKa. iris-biotech.de For instance, it can reduce lipophilicity compared to larger alkyl or aryl groups. iris-biotech.de
Enhanced Potency and Reduced Off-Target Effects: By providing a better fit to target binding pockets and improving metabolic stability, the cyclopropyl moiety can contribute to increased drug potency and a reduction in off-target effects. scientificupdate.comnih.gov
The unique electronic properties of the cyclopropyl group, stemming from its ring strain, result in enhanced p-character of its C-C bonds. unl.ptnih.gov This allows it to act as an electron-donating group in some contexts, capable of conjugation with adjacent π systems. unl.pt
Role of the Nitro Group in Aromatic System Reactivity and Biological Contexts
The nitro group (-NO2) is a strong electron-withdrawing group that significantly impacts the reactivity of the aromatic ring to which it is attached. minia.edu.egresearchgate.net
Key roles of the nitro group include:
Deactivation of the Aromatic Ring: Through both inductive and resonance effects, the nitro group withdraws electron density from the benzene (B151609) ring. minia.edu.egnumberanalytics.comlibretexts.org This makes the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution. minia.edu.egvedantu.com The deactivating effect is substantial, with nitrobenzene (B124822) reacting about a million times slower than benzene in nitration reactions. libretexts.org
Directing Effect in Electrophilic Aromatic Substitution: The nitro group is a meta-director for incoming electrophiles. vedantu.com This is because the deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most likely sites of attack. vedantu.com
Facilitation of Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group, especially when positioned ortho or para to a leaving group, can facilitate nucleophilic aromatic substitution (SNAr) reactions by stabilizing the negatively charged Meisenheimer complex intermediate. numberanalytics.com
Biological Activity: In a biological context, the nitro group can be bioreduced to form reactive intermediates that can interact with cellular components. This property is relevant to the potential antimicrobial and anticancer activities of some nitroaromatic compounds. evitachem.com
Overview of Current Research Trajectories Involving Nitroanilines and Cyclopropylanilines
Research involving nitroanilines and cyclopropylanilines is active and spans several areas of chemistry and related sciences.
Nitroanilines:
The market for nitroanilines, such as 2-nitroaniline (B44862) and p-nitroaniline, is driven by their extensive use as intermediates in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. marketresearchintellect.comgithub.comglobalgrowthinsights.com The global market for 2-nitroaniline was valued at USD 450 million in 2024 and is projected to grow, indicating sustained industrial demand. marketresearchintellect.com Similarly, the p-nitroaniline market is also experiencing significant growth. github.comglobalgrowthinsights.com Current trends in this area include the development of more environmentally friendly production methods and a focus on high-purity grades for pharmaceutical applications. globalgrowthinsights.comindustryarc.com Research also focuses on the removal of toxic nitroanilines like p-nitroaniline from wastewater. mdpi.com
Cyclopropylanilines:
Cyclopropylanilines are being investigated for their unique reactivity in various chemical transformations. They are used as probes for studying single-electron transfer (SET) processes in photosensitized aqueous solutions, due to the irreversible ring-opening of the cyclopropyl group upon oxidation. nih.govacs.orgresearchgate.net This property makes them useful tools for understanding the oxidative properties of various chemical and biological systems. nih.govresearchgate.net Furthermore, cyclopropylanilines are employed as building blocks in organic synthesis, participating in formal cycloaddition reactions to construct complex, sp3-rich molecular scaffolds that are of interest in medicinal chemistry. nih.gov Recent research has explored photochemical and electrochemical methods to trigger these cycloadditions. nih.gov
Interactive Data Tables
Physicochemical Properties of N-Cyclopropyl-2-nitroaniline
| Property | Value | Source |
| Molecular Formula | C9H10N2O2 | nih.gov |
| Molecular Weight | 178.19 g/mol | |
| Physical State | Solid | synquestlabs.com |
| InChI | 1S/C9H10N2O2/c12-11(13)9-4-2-1-3-8(9)10-7-5-6-7/h1-4,7,10H,5-6H2 | |
| InChI Key | NPKZHUINIYQERL-UHFFFAOYSA-N | |
| Canonical SMILES | C1CC1NC2=CC=CC=C2N+[O-] | uni.lu |
Spectroscopic Data for Related Compounds
| Spectral Data Type | Characteristic Features for 5-chloro-N-cyclopropyl-2-nitroaniline | Source |
| ¹H NMR | Aromatic protons (δ 7.5–8.5 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm) | |
| ¹³C NMR | Nitro group carbon (C-NO2 at ~140 ppm) and cyclopropyl carbons | |
| IR | Strong absorption bands at ~1520 cm⁻¹ (NO2 asymmetric stretch) and ~1340 cm⁻¹ (symmetric stretch) |
It is important to note that the exact positions of these signals would vary for this compound due to the absence of the chloro substituent. General spectral databases like the Spectral Database for Organic Compounds (SDBS) from AIST, Japan, are valuable resources for such information. aist.go.jp
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-4-2-1-3-8(9)10-7-5-6-7/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKZHUINIYQERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440680 | |
| Record name | N-cyclopropyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55432-23-0 | |
| Record name | N-cyclopropyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclopropyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for N Cyclopropyl 2 Nitroaniline and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods provide efficient pathways to N-cyclopropyl-2-nitroaniline. These include the electrophilic nitration of an aniline (B41778) precursor and nucleophilic substitution reactions on an activated nitrobenzene (B124822) ring.
Nitration of N-Cyclopropylaniline
The introduction of a nitro group onto the aromatic ring of N-cyclopropylaniline is a primary method for synthesizing this compound. This electrophilic aromatic substitution is typically achieved using a strong nitrating agent.
The direct nitration of aniline derivatives can be challenging; for instance, direct nitration of aniline itself is often inefficient as it can lead to the formation of anilinium ions. wikipedia.org To achieve selective nitration, a common and effective method involves using a mixture of concentrated nitric acid and sulfuric acid. evitachem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
For the synthesis of this compound, careful control of reaction conditions is crucial to favor the formation of the desired ortho-isomer and minimize side products. The amino group (-NH-cyclopropyl) is an ortho-, para-directing group. However, the steric bulk of the cyclopropyl (B3062369) group may influence the ortho/para ratio. Temperature control is a critical parameter; nitration reactions are typically conducted at low temperatures (e.g., 0-10 °C) to manage the exothermic nature of the reaction and to control regioselectivity.
Optimization of the reaction would involve adjusting the ratio of nitric acid to sulfuric acid, the reaction temperature, and the addition rate of the nitrating mixture to the N-cyclopropylaniline substrate to maximize the yield of the 2-nitro isomer.
Amination Reactions of Substituted Nitrobenzenes
An alternative and widely used strategy for synthesizing this compound involves the amination of a nitrobenzene ring that is already substituted with a suitable leaving group at the ortho position.
A specific and effective method for the synthesis of this compound is the reaction between 2-fluoro-nitrobenzene and cyclopropylamine (B47189). nih.govacs.org In a documented procedure, the reaction is carried out in acetonitrile (B52724) with triethylamine (B128534) serving as a base. nih.govacs.org The mixture is heated overnight at 110 °C under an inert atmosphere, leading to high yields of the desired product. nih.govacs.org This reaction has been reported to achieve yields as high as 95%. nih.gov
| Parameter | Condition |
| Substrate 1 | 2-Fluoro-nitrobenzene |
| Substrate 2 | Cyclopropylamine |
| Solvent | Acetonitrile |
| Base | Triethylamine |
| Temperature | 110 °C |
| Atmosphere | Inert (Argon) |
| Reported Yield | 93-95% nih.gov |
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile tool for forming carbon-nitrogen bonds. acs.orgrsc.org This methodology is broadly applicable to the synthesis of arylamines from aryl halides and primary or secondary amines. acs.org
In the context of synthesizing this compound, this would involve the coupling of an ortho-halonitrobenzene (e.g., 2-chloronitrobenzene or 2-bromonitrobenzene) with cyclopropylamine. The reaction is catalyzed by a palladium complex, which typically consists of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's efficiency and can influence reaction rates and yields. A base, such as sodium tert-butoxide or potassium carbonate, is also required to facilitate the catalytic cycle. While this specific application is not detailed in the provided search results, the general applicability of palladium-catalyzed C-N coupling makes it a viable synthetic route. acs.org
The synthesis of this compound via the reaction of 2-fluoro-nitrobenzene with cyclopropylamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. researchgate.net This pathway is viable because the aromatic ring is "activated" towards nucleophilic attack by the presence of a strong electron-withdrawing group—the nitro group (NO₂) — positioned ortho to the leaving group (in this case, fluoride). researchgate.net
The mechanism proceeds in two main steps:
Addition of the Nucleophile: The nucleophile, cyclopropylamine, attacks the carbon atom bearing the fluorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group, which stabilizes the intermediate.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, which is the fluoride (B91410) ion. Fluoride is an effective leaving group in SNAr reactions because of its high electronegativity, which enhances the electrophilicity of the carbon it is attached to.
The presence of the nitro group ortho to the halogen is essential for the SNAr mechanism to proceed efficiently. researchgate.net
Palladium-Catalyzed C-N Coupling Methodologies
Cyclopropyl Group Introduction via Substitution Reactions
The introduction of a cyclopropyl group onto an aniline nitrogen atom is a key step in the synthesis of this compound and its derivatives. A prevalent method to achieve this is through nucleophilic substitution reactions. This typically involves the reaction of a precursor aniline with a cyclopropylating agent.
One common strategy is the reaction of a substituted 2-nitroaniline (B44862) with cyclopropylamine. The aniline's amino group acts as a nucleophile, attacking the cyclopropylamine. This process can be facilitated by controlling reaction parameters such as temperature, which is often elevated to between 80-100°C. The use of polar aprotic solvents, for instance, dimethylformamide (DMF), is also common. To enhance the reactivity of the amine, catalytic amounts of an acid like hydrochloric acid (HCl) may be employed.
Alternatively, the cyclopropyl group can be introduced using a cyclopropyl halide, such as cyclopropyl bromide. In this approach, the precursor aniline reacts with the cyclopropyl bromide in the presence of a base, like potassium carbonate, to neutralize the hydrogen halide formed during the reaction. evitachem.com This method is also a staple for creating the N-cyclopropyl bond in these types of molecules.
A more complex, multi-step method involves converting (1-ethoxycyclopropyl)oxysilane into 1-bromo-1-ethoxycyclopropane. This intermediate then reacts with an aromatic amine to form a cyclopropyl hemiaminal ether, which is subsequently reduced to yield the N-cyclopropyl aniline. researchgate.net
Multi-Step Synthesis of Related N-Cyclopropyl-Nitroaniline Isomers and Analogues
The synthesis of isomers and analogues of N-cyclopropyl-nitroaniline often requires multi-step sequences to install various substituents on the aromatic ring with the correct regiochemistry.
Synthesis of Halogenated N-Cyclopropyl-Nitroanilines (e.g., 5-Chloro-N-cyclopropyl-2-nitroaniline, 4-Bromo-N-cyclopropyl-2-nitroaniline, N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline)
The synthesis of halogenated N-cyclopropyl-nitroanilines typically begins with a pre-functionalized aniline or nitrobenzene precursor.
5-Chloro-N-cyclopropyl-2-nitroaniline : A common route for this compound involves the nucleophilic substitution of 5-chloro-2-nitroaniline (B48662) with cyclopropylamine. The reaction's progress is often monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with purification achieved through column chromatography.
N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline : The synthesis of this di-halogenated analogue can be achieved through the selective reaction of a corresponding nitrobenzene precursor, 1,4-dichloro-2-fluoro-5-nitrobenzene, with cyclopropylamine. google.com This reaction selectively displaces one of the chlorine atoms. Subsequent reaction with a piperazine (B1678402) can displace the second chlorine to produce other derivatives. google.com
2-Chloro-N-cyclopropyl-6-nitroaniline : The preparation of this isomer generally involves a two-step process starting from 2-chloroaniline. The first step is the nitration of the aniline derivative, which typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group. The resulting 2-chloro-4-nitroaniline (B86195) is then subjected to cyclopropylation with an agent like cyclopropyl bromide in the presence of a base to yield the final product. evitachem.com
The table below summarizes the synthetic routes for these halogenated derivatives.
| Compound | Starting Material | Key Reagents | Reaction Type |
| 5-Chloro-N-cyclopropyl-2-nitroaniline | 5-Chloro-2-nitroaniline | Cyclopropylamine, Acid catalyst (e.g., HCl) | Nucleophilic Substitution |
| N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline | 1,4-dichloro-2-fluoro-5-nitrobenzene | Cyclopropylamine | Nucleophilic Aromatic Substitution |
| 2-Chloro-N-cyclopropyl-6-nitroaniline | 2-Chloroaniline | 1. H₂SO₄, HNO₃ 2. Cyclopropyl bromide, K₂CO₃ | 1. Electrophilic Aromatic Substitution (Nitration) 2. Nucleophilic Substitution (Cyclopropylation) |
Regioselective Functionalization Strategies
Achieving the desired substitution pattern on the aniline ring is critical, and various regioselective strategies have been developed. The strong electron-withdrawing nature of the nitro group influences the position of further substitutions. mdpi.com
For the introduction of the nitro group itself, particularly at the ortho position to the amino group, traditional methods can be challenging. researchgate.net Modern approaches often employ directing groups to control the regioselectivity of the nitration. For instance, anilides can be nitrated with high ortho-selectivity using a silver-catalyzed C-H bond functionalization with sodium nitrite (B80452) as the nitrating agent. researchgate.net Another method uses ceric ammonium (B1175870) nitrate (B79036) (CAN) as a nitrating agent, where the cerium(IV) ion chelates with a directing group on the aniline to guide the electrophilic nitration to the ortho position without needing an additional metal catalyst. researchgate.net
Copper(II)-catalyzed ortho-nitration of arenes has also been described, using CuCl₂·2H₂O as a catalyst and Fe(NO₃)₃·9H₂O as the nitro source at room temperature. acs.orgnih.gov This method often utilizes directing groups like 5-aminotetrazole, which can be removed later to yield the desired 2-nitroaniline derivatives. acs.orgnih.gov These chelation-assisted C-H functionalization techniques represent a powerful tool for achieving specific regioselective outcomes. acs.org
Derivatization from Precursor Nitroanilines
The synthesis of N-cyclopropyl-nitroaniline derivatives frequently starts from precursor nitroanilines, which are themselves synthesized through established methods. A classic example is the nitration of acetanilide. The acetamido group (-NHCOCH₃) directs the incoming nitronium ion (⁺NO₂) to the ortho and para positions. magritek.com The para isomer is typically the major product and can be separated from the ortho isomer by recrystallization. magritek.com The resulting p-nitroacetanilide is then hydrolyzed to yield p-nitroaniline. This p-nitroaniline can then serve as a starting material for further reactions, such as halogenation followed by N-cyclopropylation. The nitro group itself is a versatile functional group that can be reduced to an amino group, allowing for a wide range of subsequent chemical transformations.
Industrial Scale Production Considerations
Scaling up the synthesis of N-cyclopropyl-nitroanilines from the laboratory to an industrial scale requires optimizing for yield, purity, cost-effectiveness, and safety. thieme-connect.com Industrial production methods may follow similar synthetic routes as in the lab but are adapted for large quantities. A key technology in modern chemical manufacturing is the use of continuous flow reactors. evitachem.com These systems offer better control over reaction conditions such as temperature and mixing, which can lead to higher yields and improved product purity. Automated, telescoped continuous processes can be developed for workup and isolation, enabling high throughput. sci-hub.se For instance, a production rate of 3 kg/day has been demonstrated for some processes using this technology. sci-hub.se The development of scalable and reproducible synthetic strategies is a significant focus for process scientists in the pharmaceutical and chemical industries. researchgate.netthieme-connect.com
Advanced Synthetic Strategies and Catalysis
Beyond traditional methods, advanced synthetic strategies and novel catalytic systems are continuously being developed for the synthesis of N-cyclopropyl anilines and related structures.
Smiles Rearrangement : A scalable and reproducible alternative for synthesizing N-cyclopropylanilines involves the Smiles rearrangement. In this approach, substituted phenols are reacted with 2-chloro-N-cyclopropylacetamide under basic conditions to form corresponding ethers. These ether intermediates then rearrange under basic conditions to yield the target N-cyclopropylanilines in good yields. researchgate.net
Photocatalysis : Photocatalytic methods offer milder reaction conditions for functionalizing aromatic rings. rsc.org For example, the nitration of protected anilines can be achieved using an organic photoredox catalyst and sodium nitrite, avoiding harsh acidic conditions and high temperatures. rsc.org
Palladium-Catalyzed C-H Functionalization : Palladium catalysis has been employed for the intramolecular C-H bond functionalization of the cyclopropane (B1198618) ring itself. N-cyclopropyl-anilines can undergo a palladium(0)-catalyzed C-H cleavage and C-C bond formation, leading to the synthesis of dihydroquinoline intermediates. researchgate.net This represents a sophisticated method for constructing more complex heterocyclic systems from N-cyclopropyl-aniline precursors. researchgate.net
Copper-Catalyzed Nitration : As mentioned previously, copper catalysis provides an efficient and regioselective method for the ortho-nitration of N-aryl-5-aminotetrazoles, which can then be converted to the corresponding 2-nitroanilines. acs.orgnih.gov This strategy is attractive due to the use of an inexpensive and less toxic copper catalyst. acs.org
These advanced strategies highlight the ongoing innovation in synthetic organic chemistry, aiming for more efficient, selective, and sustainable methods for constructing complex molecules like this compound and its derivatives.
Oxidative Cyclization in Synthesis of Related Compounds
Oxidative cyclization reactions utilizing 2-nitroaniline derivatives are a powerful tool for the synthesis of various nitrogen-containing heterocycles. These reactions often proceed through the in situ generation of a reactive intermediate, such as a nitrene or a nitroso species, which then undergoes intramolecular cyclization.
One notable example is the synthesis of benzofuroxans (1,2,5-oxadiazole N-oxides) through the oxidative cyclization of 2-nitroanilines. For instance, 4,5-dimethyl-2-nitroaniline (B181755) can be converted to the corresponding benzofuroxan. csic.es Another significant application is the synthesis of benzimidazoles. Research has demonstrated the electrochemical synthesis of 1,2-fused benzimidazoles from o-nitroanilines, which proceeds through a tandem process involving nitro reduction and C(sp³)-H amination. researchgate.net The mechanism is believed to involve the initial formation of a nitroso derivative, which then leads to the formation of the imidazole (B134444) ring. researchgate.net Furthermore, iodine(III)-catalyzed oxidative cyclization of aryl amines has been developed to construct N-alkylbenzimidazoles. researchgate.net This method involves the oxidation of 2-substituted anilines to generate an electrophilic N-aryl nitrenoid intermediate that engages in C-N bond formation. researchgate.net
The following table summarizes key findings in the oxidative cyclization of compounds related to 2-nitroanilines.
Table 2: Oxidative Cyclization of 2-Nitroaniline-Related Compounds
| Starting Material | Reaction Type | Key Features | Product Class | Reference |
|---|---|---|---|---|
| 4,5-dimethyl-2-nitroaniline | Oxidative Cyclization | Synthesis of benzofuroxan | Benzofuroxans | csic.es |
| o-Nitroanilines | Electrochemical Reductive Cyclization | Tandem nitro reduction/C(sp³)-H amination | 1,2-Fused Benzimidazoles | researchgate.net |
| 2-Substituted Anilines | Iodine(III)-Catalyzed Oxidative Cyclization | Generation of N-aryl nitrenoid intermediate | N-Alkylbenzimidazoles | researchgate.net |
Tandem Substitution-Cyclization Reactions
Tandem substitution-cyclization reactions provide an efficient pathway to complex heterocyclic structures from simple starting materials in a single pot. In the context of 2-nitroaniline derivatives, this often involves an initial nucleophilic aromatic substitution at the position ortho to the nitro group, followed by an intramolecular cyclization.
A prominent example is the synthesis of benzo[e] csic.esCurrent time information in Madison County, US.triazines. This is achieved through the reaction of 1-fluoro-2-nitrobenzene (B31998) with amidines. acs.orgnih.gov The process involves an initial nucleophilic aromatic substitution of the fluorine atom by the amidine, followed by a base-induced cyclization of the resulting N-(2-nitrophenyl)amidine intermediate to form a benzo[e] csic.esCurrent time information in Madison County, US.triazine-1-oxide. acs.orgnih.gov This two-step process can often be performed in a one-pot reaction. nih.gov The resulting N-oxides can then be deoxygenated to afford the final benzo[e] csic.esCurrent time information in Madison County, US.triazine products. acs.orgnih.gov
Iron-catalyzed tandem reactions have also emerged as a versatile method for synthesizing N-heterocycles. For instance, the FeCl3-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate in water provides a route to 2-aminobenzothiazoles. arabjchem.org While this example starts from a 2-iodoaniline, the principle of a tandem substitution-cyclization is clearly demonstrated and is applicable to related 2-nitroaniline systems.
The table below details research findings on tandem substitution-cyclization reactions involving precursors related to 2-nitroanilines.
Table 3: Tandem Substitution-Cyclization Reactions for the Synthesis of Heterocycles
| Starting Material | Reagent(s) | Catalyst/Base | Product Class | Key Findings | Reference |
|---|---|---|---|---|---|
| 1-Fluoro-2-nitrobenzene | Amidines | t-BuOK or MeONa | Benzo[e] csic.esCurrent time information in Madison County, US.triazine-1-oxides | Two-step, one-pot synthesis involving N-arylation and base-induced cyclization. | acs.orgnih.gov |
| N-(2-Nitrophenyl)amidines | Pd/C, H₂ | - | Benzimidazole (B57391) derivatives | Reductive conditions led to cyclization to benzimidazoles instead of the expected N-oxides. | acs.orgnih.gov |
| 2-Iodoaniline | Isothiocyanate | FeCl₃ | 2-Aminobenzothiazoles | Iron-catalyzed tandem reaction in water. | arabjchem.org |
Chemical Reactivity and Mechanistic Investigations of N Cyclopropyl 2 Nitroaniline
Reduction Reactions of the Nitro Group
The reduction of the nitro group is a principal reaction for N-cyclopropyl-2-nitroaniline and its derivatives, leading to the formation of valuable diamine intermediates. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. commonorganicchemistry.commasterorganicchemistry.com For derivatives of this compound, palladium on carbon (Pd/C) is a common and effective catalyst. This heterogeneous catalytic system allows for the reaction to proceed under relatively mild conditions. masterorganicchemistry.comnih.gov
The process involves the use of hydrogen gas (H₂) as the reductant. In a typical procedure for a related compound, N-cyclopropyl-5-fluoro-2-nitroaniline, the reduction is carried out using a 5% w/w Pd/C catalyst in an ethanol (B145695) solvent. The reaction is conducted under a hydrogen pressure of 50 psi at room temperature (25°C) for a duration of 4 to 6 hours. This method is often preferred due to its high efficiency and the clean nature of the reaction, where the primary byproduct is water. However, a drawback of using Pd/C is its potential to react with other functional groups, such as dehalogenating aryl halides, although Raney nickel can be used as an alternative to mitigate this issue. commonorganicchemistry.com
Table 1: Conditions for Catalytic Hydrogenation of an this compound Derivative
| Parameter | Condition | Source |
| Substrate | N-cyclopropyl-5-fluoro-2-nitroaniline | |
| Catalyst | 5% w/w Palladium on Carbon (Pd/C) | |
| Solvent | Ethanol | |
| Pressure | 50 psi H₂ | |
| Temperature | 25°C | |
| Reaction Time | 4–6 hours |
Chemical reduction offers an alternative to catalytic hydrogenation, often utilizing metals in acidic media. The use of iron powder (Fe) in the presence of an acid is a classic and reliable method for nitro group reduction. commonorganicchemistry.comescholarship.org This method is particularly advantageous as it is mild and often shows good selectivity, leaving other reducible groups intact. commonorganicchemistry.com
For the reduction of N-cyclopropyl-5-fluoro-2-nitroaniline, a mixture of iron powder in acetic acid and ethanol (in a 1:1 volume ratio) is used. The reaction mixture is heated to reflux for 2 hours to achieve quantitative yields. This iron-mediated reduction is robust and does not require specialized high-pressure equipment, making it highly suitable for standard laboratory synthesis. Another common system involves iron powder with formic acid and an ammonium (B1175870) chloride additive, which can achieve high-yielding conversions of 2-nitroamines. organic-chemistry.org
Table 2: Conditions for Chemical Reduction of an this compound Derivative
| Parameter | Condition | Source |
| Substrate | N-cyclopropyl-5-fluoro-2-nitroaniline | |
| Reducing Agent | Iron (Fe) powder | |
| Solvent/Acid | Acetic acid/Ethanol (1:1 v/v) | |
| Temperature | Reflux | |
| Reaction Time | 2 hours | |
| Yield | Quantitative |
Both catalytic hydrogenation and chemical reduction of this compound and its substituted analogs yield the corresponding N-cyclopropyl-1,2-phenylenediamine derivative. For instance, the reduction of N-cyclopropyl-5-fluoro-2-nitroaniline produces 2-cyclopropyl-5-fluoroaniline. The resulting diamine, N-cyclopropyl-2-aminoaniline, is a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds like benzimidazoles. nih.gov The presence of the two adjacent amino groups allows for cyclization reactions with various electrophiles.
Chemical Reduction Methods (e.g., Iron Powder/Hydrochloric Acid)
Nucleophilic Substitution Reactions
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effect of the nitro group. This allows for the displacement of leaving groups on the ring, such as halogens.
While the nitro group strongly activates the ring for nucleophilic aromatic substitution, it is not typically displaced itself. Instead, its reduction to an amino group is the more common transformation. sci-hub.se Nucleophilic attack is directed to the positions ortho and para to the nitro group, facilitating the substitution of other leaving groups present at these positions.
In halogenated derivatives of this compound, the halogen atom can be readily displaced by a nucleophile. The regioselectivity of this substitution is dictated by the position of the halogen relative to the activating nitro group.
For example, the synthesis of N-cyclopropyl-5-fluoro-2-nitroaniline is achieved through a nucleophilic aromatic substitution reaction where 2-chloro-5-fluoro-1-nitrobenzene is reacted with cyclopropylamine (B47189). In this case, the chlorine atom at the 2-position (ortho to the nitro group) is selectively substituted over the fluorine atom at the 5-position. This selectivity is attributed to the superior leaving group ability of chloride in this specific reaction, which proceeds with over 90% selectivity. The reaction is typically carried out in a polar aprotic solvent like dimethylsulfoxide (DMSO) at a controlled temperature of 20–50°C. googleapis.com
Similarly, in N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline, the chlorine atom can be substituted by various nucleophiles, such as piperazine (B1678402), to form more complex derivatives. google.com
Table 3: Nucleophilic Substitution to Synthesize a Halogenated this compound
| Parameter | Condition | Source |
| Substrate | 2-Chloro-5-fluoro-1-nitrobenzene | |
| Nucleophile | Cyclopropylamine | |
| Solvent | Dimethylsulfoxide (DMSO) | googleapis.com |
| Temperature | 20–50°C | googleapis.com |
| Product | N-cyclopropyl-5-fluoro-2-nitroaniline | |
| Yield | 88–95% |
Influence of Steric Effects on Regioselectivity (e.g., Para-Substitution)
In electrophilic substitution reactions involving this compound, the regiochemical outcome is significantly governed by steric effects arising from the substituents on the aniline (B41778) ring. The N-cyclopropyl group and the nitro group are positioned ortho to each other, creating a sterically hindered environment around the adjacent carbon atoms. The nitro group is a deactivating meta-director, while the amino group is a powerful activating ortho-, para-director. The combination of their electronic effects and, crucially, their steric hindrance, directs incoming electrophiles to the less sterically hindered positions of the aromatic ring.
Research on substituted anilines demonstrates that steric hindrance can be a determining factor in directing substitution. For instance, in related compounds like 5-chloro-N-cyclopropyl-2-nitroaniline, electrophilic substitution is directed to the para position relative to the nitro group due to steric hindrance. Similarly, studies on the intramolecular cyclization of anilines with alkyl side chains show that reactions occur at the less sterically hindered position on the phenyl ring. rsc.org This principle suggests that for this compound, electrophilic attack would preferentially occur at the C-4 position (para to the amino group) and C-6 position (para to the nitro group), with the C-4 position being electronically favored by the activating amino group but also subject to the directing influence of both groups. The significant steric bulk around the C-3 position would make substitution at this location highly unfavorable.
Oxidation Reactions of the Nitro Group
The nitro group of this compound is subject to various transformations, including acting as an internal oxidant. While it can be further oxidized under the influence of strong oxidizing agents, a more mechanistically distinct reaction involves intramolecular oxygen transfer from the nitro group to the N-alkyl substituent.
Studies on protonated N-alkyl-2-nitroanilines under collisional activation in the gas phase have revealed an unusual intramolecular oxidation pathway. nih.gov In this process, an oxygen atom from the ortho-nitro group is transferred to the alkyl chain attached to the nitrogen. For N-propyl-2-nitroaniline, this rearrangement leads to the oxidation of the alkyl chain and the subsequent elimination of molecules like propanoic acid. nih.gov This reaction proceeds through an intermediate formed by the transfer of an oxygen atom from the nitro group to the first carbon of the alkyl chain. nih.gov This type of intramolecular redox reaction highlights the ability of the ortho-nitro group to participate directly in the transformation of adjacent functional groups, a reaction pathway that is plausible for the cyclopropyl (B3062369) group in this compound under similar activating conditions.
Cyclopropyl Ring Transformations
The cyclopropyl group attached to the nitrogen atom of this compound is susceptible to specific ring-opening and cleavage reactions, often driven by the formation of high-energy intermediates.
Cleavage of the Cyclopropyl Group from Nitrogen
The bond connecting the cyclopropyl ring to the nitrogen atom can be selectively broken under certain acidic conditions.
The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid provides a clear example of the selective cleavage of the cyclopropyl group. researchgate.net When treated with nitrous acid in aqueous acetic acid at 0°C, these compounds rapidly yield the corresponding N-alkyl-N-nitrosoaniline. researchgate.net This transformation occurs via the specific cleavage of the cyclopropyl group from the nitrogen, while the other N-alkyl group remains intact. researchgate.net The nature of the products derived from the cyclopropane (B1198618) ring in these reactions supports a mechanism that proceeds through a radical cation intermediate. researchgate.net
| Reactant | Reagent | Major Products | Reference |
| N-cyclopropyl-N-alkylanilines | Nitrous Acid (in aqueous acetic acid, 0°C) | N-alkyl-N-nitrosoaniline | researchgate.net |
| 4-chloro-N-2-phenylcyclopropyl-N-methylaniline | Nitrous Acid | 4-chloro-N-methyl-N-nitrosoaniline (76%), Cinnamaldehyde (55%) | researchgate.net |
This interactive table summarizes the outcome of the reaction between N-cyclopropyl anilines and nitrous acid.
Single Electron Transfer (SET)-Induced Ring Opening
The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions, particularly when a radical cation is formed on the adjacent nitrogen atom through a single electron transfer (SET) process.
The formation of a nitrogen radical cation is a key step in initiating the ring-opening of the cyclopropyl group. Amines can act as single-electron donors, especially in photoredox catalysis or in reactions with specific oxidizing agents, to form these radical cation intermediates. nih.govbeilstein-journals.org In the case of N-cyclopropylanilines, the formation of the nitrogen radical cation is followed by a rapid and irreversible opening of the strained three-membered ring. nih.gov
This ring-opening process generates a "distonic" or β-carbon radical iminium ion, an intermediate that possesses both a radical center and an iminium ion within the same molecule. nih.govbeilstein-journals.org The formation of this intermediate is a key mechanistic feature that distinguishes the reactivity of N-cyclopropylanilines. nih.govijasrm.com The cleavage of the C-C bond in the cyclopropyl ring is facilitated because it relieves ring strain and results in a more stable radical species. researchgate.net This reactive intermediate can then be intercepted by various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov
| Mechanistic Step | Intermediate Species | Description | Reference |
| 1. Oxidation | N-cyclopropylaniline | A single electron is removed from the amine, often by a photosensitizer or chemical oxidant. | nih.gov |
| 2. Radical Cation Formation | Nitrogen Radical Cation | An amine radical cation is formed on the nitrogen atom. | nih.govijasrm.com |
| 3. Ring Opening | Distonic Radical Iminium Ion | The strained cyclopropyl ring opens to form a β-carbon radical and an iminium ion. | nih.govbeilstein-journals.org |
| 4. Further Reaction | Final Product(s) | The radical iminium ion is trapped by other reagents in the reaction mixture. | nih.gov |
This interactive table outlines the key mechanistic steps in the SET-induced ring opening of N-cyclopropylanilines.
Stereoelectronic Requirements for Ring Opening
The ring opening of the cyclopropyl group in this compound is significantly influenced by stereoelectronic effects. For an efficient ring opening to occur following a single electron transfer (SET) event, the resulting radical cation must adopt a specific conformation. The sluggish rate of ring opening in N-cyclopropyl-N-methylaniline has been attributed in part to the lowest energy conformation of its radical cation not meeting the necessary stereoelectronic requirements for this process. nih.gov
Specifically, for the cyclopropane ring to open, the p-orbital on the nitrogen atom containing the unpaired electron and the positive charge must be aligned in a bisected conformation with respect to the cyclopropyl ring. nih.gov This alignment allows for maximum orbital overlap between the nitrogen's p-orbital and the Walsh orbitals of the cyclopropane ring, facilitating the cleavage of a C-C bond within the ring.
To investigate this, researchers have designed and synthesized N-cyclopropylanilines where the cyclopropyl group is locked into the required bisected conformation. nih.gov Studies on these conformationally restricted molecules, such as 1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline], revealed that the rate constants for ring opening were significantly slower than anticipated. nih.gov This finding suggests that while the stereoelectronic alignment is a prerequisite, it is not the sole determinant of the ring-opening rate. nih.gov Resonance effects, where the spin and charge of the radical cation are delocalized into the phenyl ring, also play a crucial role in stabilizing the ring-closed form and thus retarding the ring-opening process. nih.gov
Radical-Mediated Pathways and Cross-Coupling Reactions
Recent advancements in synthetic chemistry have highlighted the utility of this compound and related compounds in radical-mediated reactions, particularly in the formation of new carbon-nitrogen bonds. nih.govresearchgate.net These reactions often proceed under mild, transition-metal-free conditions, offering an environmentally benign alternative to traditional methods. nih.govresearchgate.net
C(sp²)–H/N–H Oxidative Cross-Coupling
A notable application of radical chemistry involving aniline derivatives is the C(sp²)–H/N–H oxidative cross-coupling reaction. nih.govresearchgate.net This method allows for the direct amination of electron-deficient nitroarenes, such as nitrobenzene (B124822), with various primary and secondary amines, including those with aliphatic and arylamine structures. nih.govresearchgate.net The process is characterized by its high efficiency, broad substrate scope, and exceptional para-selectivity. nih.govresearchgate.net Mechanistic studies indicate that the reaction proceeds via the generation of nitrogen radicals under oxidative conditions, typically using oxygen as the oxidant and a base like tBuONa in a solvent such as DMSO. nih.gov
While this compound itself is a product of such transformations, the principles governing this reaction are directly applicable to understanding its reactivity. The key steps involve the formation of an aminyl radical from the corresponding amine, which then engages in a cross-coupling process. nih.gov The reaction demonstrates high functional group tolerance, accommodating various substituents on both the nitroarene and the amine partner. nih.govresearchgate.net
Radical Clock Experiments in Mechanistic Elucidation
Radical clock experiments are a powerful tool for investigating reaction mechanisms, particularly for determining the involvement and lifetime of radical intermediates. wikipedia.org In the context of reactions involving N-cyclopropylaniline derivatives, the cyclopropyl group serves as the "clock." If a radical is formed on the nitrogen atom through a process like single electron transfer, the adjacent cyclopropyl ring is prone to rapid ring-opening. researchgate.netijasrm.com The rate of this ring-opening is known, and the detection of ring-opened products provides strong evidence for a radical-mediated pathway. researchgate.netijasrm.com
For instance, in studies of C(sp²)–H/N–H cross-coupling reactions, a radical clock experiment using N-cyclopropyl-3-methoxyaniline was conducted to confirm the plausibility of a radical pathway. nih.gov The formation of a ring-opened product, alongside the expected cross-coupled product, supported the proposed mechanism involving an aminyl radical intermediate. nih.gov The sluggishness of ring-opening in some N-cyclopropylaniline radical cations, however, highlights that these compounds can be poor probes for single electron transfer if other processes, like deprotonation, occur more rapidly. nih.govresearchgate.net
Generation and Recombination of Nitrobenzene Complex Radicals
The mechanism of the para-selective C(sp²)–H/N–H oxidative cross-coupling is understood to involve the generation of nitrogen radicals and the subsequent recombination of nitrobenzene complex radicals. nih.govresearchgate.net The reaction is initiated by the formation of an aminyl radical from the amine substrate in the presence of a base and an oxidant (O₂). nih.gov This nitrogen-centered radical then adds to the electron-deficient nitroarene.
Control experiments and spectroscopic studies, such as Electron Paramagnetic Resonance (EPR), have been instrumental in confirming the presence of these radical species. nih.gov EPR studies have shown that in the absence of the nitroarene, the nitrogen radical can be trapped or may transform into other radical species. nih.gov The presence of both a base and oxygen has been demonstrated to be essential for the generation of the nitrogen radical, underscoring the radical nature of this transformation. nih.gov
Studies of Rearrangement Reactions
While specific rearrangement reactions focusing solely on this compound are not extensively detailed in the provided search results, the broader class of N-substituted anilines and nitroaromatics are known to participate in various rearrangement processes. wiley-vch.dersc.org For example, the Bamberger rearrangement converts N-phenylhydroxylamines to 4-aminophenols in the presence of strong acid, a process that involves a nitrenium ion intermediate. wiley-vch.de
In the context of radical reactions, intramolecular cyclizations followed by rearrangements are plausible pathways. rsc.org For instance, an amido radical generated from an N-H bond oxidation can undergo intramolecular cyclization, followed by cleavage of a C-C bond to form a new radical intermediate, which can then lead to a rearranged product. rsc.org Given the presence of the nitro group and the cyclopropyl moiety in this compound, it is conceivable that under specific conditions, it could undergo rearrangements initiated by either radical formation or acid/base catalysis, potentially involving the cyclopropyl ring or the nitro group. However, dedicated studies on such rearrangements for this specific compound are not prominently featured in the available literature.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For N-cyclopropyl-2-nitroaniline, ¹H and ¹³C NMR provide unambiguous evidence for its constitution and offer insights into its preferred conformation.
The ¹H NMR spectrum of this compound displays characteristic signals for both the aromatic and cyclopropyl (B3062369) moieties. The aromatic region typically shows a complex pattern of four protons, while the aliphatic region reveals signals for the five protons of the cyclopropyl group. A key feature is the signal for the amine proton (N-H), which is often broad and significantly downfield due to the influence of the adjacent nitro group and intramolecular hydrogen bonding.
The signals for the cyclopropyl group consist of a methine proton (CH) and two sets of non-equivalent methylene (B1212753) protons (CH₂). The aromatic protons are split into a complex pattern due to their differing chemical environments, influenced by the electron-withdrawing nitro group and the electron-donating amino group.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | ~8.3 | Broad Singlet | Shift is solvent-dependent; downfield shift indicates hydrogen bonding. |
| Aromatic (H6) | ~8.15 | Doublet of Doublets | Coupled to H5 and H4. |
| Aromatic (H3, H4, H5) | ~6.7-7.4 | Multiplet | Overlapping signals for the remaining three aromatic protons. |
| Cyclopropyl (CH) | ~2.6 | Multiplet | Methine proton adjacent to the nitrogen atom. |
| Cyclopropyl (CH₂) | ~0.6-1.0 | Multiplet | Methylene protons of the cyclopropyl ring. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative interpretation.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. This compound has nine carbon atoms, which are expected to be chemically distinct, giving rise to nine signals in the proton-decoupled spectrum.
The aromatic carbons resonate in the typical downfield region (δ 115-150 ppm). The carbon atom attached to the nitro group (C2) is significantly deshielded, while the carbon attached to the nitrogen atom (C1) is also found at a characteristic downfield position. The carbons of the cyclopropyl group appear in the upfield region, consistent with saturated aliphatic carbons.
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| Aromatic (C2-NO₂) | ~145 | Quaternary carbon, deshielded by the attached nitro group. |
| Aromatic (C1-NH) | ~143 | Quaternary carbon, deshielded by the attached nitrogen atom. |
| Aromatic (C4, C6) | ~136, ~127 | Aromatic CH carbons. |
| Aromatic (C3, C5) | ~116, ~115 | Aromatic CH carbons, shielded by the amino group. |
| Cyclopropyl (CH) | ~24 | Methine carbon. |
| Cyclopropyl (CH₂) | ~7 | Methylene carbons. |
Note: The assignments are based on predicted values and data from structurally similar compounds.
The combined NMR data confirms the connectivity of this compound. A critical aspect of its structure, revealed by spectroscopy, is the presence of a strong intramolecular hydrogen bond between the amine proton (N-H) and one of the oxygen atoms of the ortho-nitro group. acs.org This interaction forms a stable six-membered pseudo-ring. acs.org
This hydrogen bond has several consequences:
It significantly restricts the rotation of both the amino and nitro groups.
It causes the notable downfield chemical shift of the N-H proton in the ¹H NMR spectrum. publish.csiro.au
It contributes to the planarity of the N-C-C-N-O system. nih.gov
¹³C NMR Spectral Interpretation
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule. The spectrum of this compound is dominated by absorptions corresponding to the N-H, C-H, NO₂, and C-N bonds, as well as vibrations from the aromatic ring.
The most characteristic bands are the strong asymmetric and symmetric stretches of the nitro group. spectroscopyonline.com The N-H stretch for the secondary amine appears as a single, sharp band. pressbooks.pub The presence of the intramolecular hydrogen bond can cause this N-H stretching frequency to be lower and broader than in a similar amine without this interaction.
| Frequency (cm⁻¹) | Vibration Type | Intensity |
| ~3350 | N-H Stretch | Medium, Sharp |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| ~2950 | Aliphatic C-H Stretch (Cyclopropyl) | Medium |
| 1620-1580 | Aromatic C=C Bending | Medium-Strong |
| ~1520 | Asymmetric NO₂ Stretch | Strong |
| ~1340 | Symmetric NO₂ Stretch | Strong |
| ~1250 | Aromatic C-N Stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, which has a molecular weight of 178.19 g/mol , the molecular ion peak can be readily observed. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 179.08 is typically the base peak. uni.lu
The nitrogen rule in mass spectrometry, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, holds true for this compound. pressbooks.pub Fragmentation of the molecular ion can occur through several pathways, including:
Loss of the nitro group (NO₂•, 46 Da).
Cleavage of the cyclopropyl ring.
Loss of ethene (C₂H₄, 28 Da) from the cyclopropyl group.
Complex rearrangements involving the nitro and amino groups, which are common in ortho-substituted nitroaromatics. acs.org
Predicted mass-to-charge ratios for common adducts are useful for identification in high-resolution mass spectrometry. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 179.08151 |
| [M+Na]⁺ | 201.06345 |
| [M]⁺ | 178.07368 |
| [M-H]⁻ | 177.06695 |
Source: PubChemLite. uni.lu
X-ray Crystallography and Disorder Analysis
As of this writing, a public crystal structure for this compound has not been reported. However, extensive crystallographic studies on closely related 2-nitroaniline (B44862) derivatives provide a strong basis for predicting its solid-state structure. acs.orgnih.gov
It is highly anticipated that the crystal structure would confirm the conformation deduced from NMR, showing a nearly planar molecule due to the strong intramolecular N-H···O hydrogen bond between the amine and the ortho-nitro group. acs.orgnih.gov This interaction creates a stable six-membered ring that dictates the local geometry.
Disorder Analysis: A significant challenge that can arise in the crystallographic analysis of this and similar molecules is structural disorder. Potential sources of disorder in this compound include:
Cyclopropyl Group Disorder: The cyclopropyl ring may adopt multiple orientations relative to the rest of the molecule within the crystal lattice, which would require modeling as a disordered group during structure refinement.
Nitro Group Orientation: The nitro group itself could exhibit rotational disorder, although this is less likely given its participation in the strong intramolecular hydrogen bond.
In-depth Structural Analysis of this compound Remains Elusive
A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of detailed structural elucidation for the chemical compound this compound. Despite the existence of general information regarding its chemical properties and the availability of advanced analytical techniques for crystal structure determination, specific research findings on the intricate structural details of this particular molecule are not publicly documented.
General chemical data for this compound, such as its molecular formula (C₉H₁₀N₂O₂) and molecular weight (178.19 g/mol ), are accessible through chemical databases. nih.gov However, the in-depth experimental data required for a thorough discussion of its three-dimensional structure and intermolecular interactions in the solid state is not present in the surveyed literature.
The specified areas of interest for this article—disorder of the cyclopropyl and nitro groups, high-resolution SHELXL refinement, hydrogen bonding networks, and solutions for twinned crystals using SHELXD—represent advanced topics in X-ray crystallography. These analyses require specific, high-quality data obtained from single-crystal X-ray diffraction experiments. For instance, the discussion of disordered molecular fragments necessitates the availability of a crystallographic information file (CIF) detailing atomic coordinates and displacement parameters. Similarly, a definitive analysis of hydrogen bonds, such as N-H···O interactions, would rely on the precise locations of hydrogen atoms and the geometry of intermolecular contacts derived from a refined crystal structure. nih.gov
While the SHELX suite of programs (including SHELXL for refinement and SHELXD for solving structures) are powerful tools frequently used to address such crystallographic challenges as disorder and twinning, their application to this compound has not been reported in the scientific literature searched. crystallography.net The challenges of resolving disordered cyclopropyl and nitro groups have been noted for similar compounds, but direct experimental evidence for this compound is lacking.
Computational Investigations of this compound Remain Largely Unexplored
Despite the interest in nitroaromatic and cyclopropylamine (B47189) compounds in various fields of chemistry, a thorough review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the specific chemical compound This compound . While experimental procedures for its synthesis are documented, detailed theoretical investigations into its reactivity, reaction mechanisms, and electronic properties using methods like Density Functional Theory (DFT) are not present in the surveyed public research.
Computational chemistry serves as a powerful tool to predict and understand molecular behavior. For a molecule like this compound, such studies would provide invaluable insights into its chemical nature. Methodologies often applied to similar compounds, but not found for this compound itself, include:
Density Functional Theory (DFT) Calculations: This quantum mechanical modeling method is instrumental in investigating the electronic structure and reactivity of molecules.
Modeling of Transition States and Activation Energies: Theoretical calculations can map the energy landscape of a reaction, identifying the high-energy transition states that must be overcome and thus predicting the feasibility and rate of a chemical transformation.
Simulation of Reaction Pathways: Computational models can simulate the step-by-step pathway of a reaction, elucidating the mechanism by which reactants convert to products.
Calculation of Electrostatic Potential Surfaces: These surfaces map the charge distribution of a molecule, indicating electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack, thereby predicting reactive sites.
While general computational studies on related molecules such as substituted nitroanilines and other cyclopropylamine derivatives exist, the user's specific request to focus solely on This compound cannot be fulfilled with scientifically accurate, published data. The creation of the requested detailed article with data tables on transition states, activation energies, and electrostatic potentials is not possible without such foundational research.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Elucidation of Electronic Properties
Prediction of Charge Distribution
Computational methods are pivotal in predicting the charge distribution within N-cyclopropyl-2-nitroaniline, which is crucial for understanding its reactivity. The molecule's structure combines an electron-withdrawing nitro group (-NO₂) and an electron-donating amino group (-NH) attached to an aromatic ring, creating a complex electronic landscape.
Theoretical analyses of analogous compounds, such as 5-chloro-N-cyclopropyl-2-nitroaniline, involve the calculation of electrostatic potential surfaces to identify reactive sites. For nitroanilines in general, the nitro group significantly polarizes the aromatic ring, drawing electron density towards itself. This effect is somewhat counteracted by the electron-donating secondary amine. In 2-nitroaniline (B44862) derivatives, the distribution of π-electrons and the aromaticity of the ring are influenced by substituent effects and intramolecular interactions. researchgate.net The charge distribution is fundamental to the molecule's chemical behavior, with the nitro group's oxygen atoms and the aromatic carbons bearing partial charges that dictate interactions with other chemical species.
Molecular Geometry Optimization
The three-dimensional structure of this compound is determined through molecular geometry optimization, a standard computational procedure. These calculations seek the lowest energy conformation of the molecule. For substituted nitrobenzenes, the geometry is heavily influenced by the electronic interplay between substituents. researchgate.net
In many 2-nitroaniline derivatives, an intramolecular hydrogen bond forms between one of the oxygen atoms of the nitro group and the hydrogen on the amino group, creating a stable six-membered ring structure. researchgate.net This interaction significantly affects the planarity of the molecule. The donation of the nitrogen lone pair into the aromatic ring can lead to a decrease in the Ar-NO₂ bond length, indicating increased double-bond character, and a corresponding increase in the N-O bond lengths as they accept more electron density. researchgate.net The orientation of the cyclopropyl (B3062369) group relative to the aniline (B41778) ring is another critical geometric parameter, influenced by steric hindrance.
Analysis of Energetics (e.g., Binding Energy)
The energetic properties of this compound, including its stability and binding energies in complexes, are explored using computational chemistry. For example, studies on para-nitroaniline (PNA) dimers have used DFT calculations to determine their stability. The potential energy surface (PES) for a PNA O-dimer showed a global minimum stabilized by 4.8 kcal/mol, a result of intermolecular hydrogen bonding. researchgate.net
Study of Steric and Electronic Effects of Substituents
The chemical behavior of this compound is governed by the steric and electronic effects of its constituent groups. The nitro group is a strong electron-withdrawing group (EWG) through both resonance and inductive effects, which deactivates the aromatic ring towards electrophilic substitution. iranchembook.ir Conversely, the amino group is an electron-releasing group (ERG) that activates the ring. iranchembook.ir
Correlation with Electrochemical Data
Theoretical calculations can be correlated with experimental electrochemical data to provide a deeper understanding of a molecule's redox properties. For many organic compounds, computational models like DFT are used to predict redox potentials, which are then compared with results from techniques like cyclic voltammetry. acs.org
Studies on related compounds demonstrate this synergy. For instance, the electrochemical properties of novel 2-(fluoroanilino)-1,4-naphthoquinones were analyzed to see how fluoro-substituents affected their electronic behavior. researchgate.net Similarly, research on a series of benzo[e] acs.orgaip.orgtriazin-4-yls successfully correlated electrochemical data with DFT results and substituent parameters. acs.org For this compound, the electron-withdrawing nitro group makes it susceptible to reduction. acs.org Computational models can predict the reduction potential and help elucidate the mechanism of electron transfer, which can be validated against experimental electrochemical measurements.
Quantum Chemical Modeling of Reaction Intermediates
Quantum chemical modeling is a powerful tool for studying the transient species that form during chemical reactions. For this compound, this includes modeling intermediates in processes like reduction or nucleophilic substitution. The nitro group can undergo bioreduction, forming reactive intermediates that are key to its biological activity.
A particularly relevant reaction pathway for N-cyclopropylanilines involves the formation of an amine radical cation. researchgate.net This intermediate can undergo a rapid opening of the cyclopropyl ring to generate an iminium ion with a carbon-centered radical. researchgate.net Quantum chemical calculations can map the entire reaction mechanism, including the energies of transition states and intermediates, providing a detailed picture of the reaction dynamics. nih.gov For example, in the nucleophilic aromatic substitution (SNAr) reactions of similar aniline compounds, the formation of a zwitterionic intermediate is a key mechanistic step. rsc.org
Molecular Dynamics Simulations (if applicable based on broader context of nitroanilines)
Molecular dynamics (MD) simulations are applicable and highly valuable for studying the behavior of nitroanilines in condensed phases, such as in solution. nih.gov These simulations model the movement of atoms over time, providing insights into solvation, molecular conformation, and intermolecular interactions.
MD simulations have been used extensively for various nitroanilines:
Solvation and Hydration : Simulations of N-methyl-p-nitroaniline in water have been used to calculate solvation free energies and investigate the local organization of water molecules around the solute. aip.org These studies revealed that the methylamino and nitro groups significantly affect hydration, forming weak hydrogen bonds with water. aip.org
Interfacial Behavior : The adsorption of N,N′-diethyl-p-nitroaniline at water/vapor and water/liquid interfaces has been examined with MD simulations to understand its orientation and adsorption energetics. acs.org
Local Field Factors : MD simulations have been employed to derive local field factors for p-nitroaniline in chloroform, which are crucial for understanding solvent effects on spectroscopic properties. nih.gov
For this compound, MD simulations could be used to model its behavior in various solvents, predict steric interactions, and understand how its unique substituents influence its interaction with its environment.
Table of Predicted Collision Cross Section Data
The following table presents predicted collision cross section (CCS) values for different adducts of this compound, calculated using CCSbase. uni.lu
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 179.08151 | 138.4 |
| [M+Na]⁺ | 201.06345 | 152.6 |
| [M+NH₄]⁺ | 196.10805 | 147.9 |
| [M+K]⁺ | 217.03739 | 149.9 |
| [M-H]⁻ | 177.06695 | 150.6 |
| [M+Na-2H]⁻ | 199.04890 | 148.8 |
| [M]⁺ | 178.07368 | 144.9 |
| [M]⁻ | 178.07478 | 144.9 |
Structure–Property Relationship Analysis from Computational Data
Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the structure-property relationships of this compound. The interplay between the electron-donating cyclopropylamino group and the electron-withdrawing nitro group governs the molecule's geometry, electronic properties, and potential reactivity.
Theoretical investigations of related nitroaromatic compounds reveal that the extent of electron donation from amino substituents directly influences the geometry of the nitro group and its interaction with the aromatic ring. researchgate.net In this compound, the lone pair of electrons on the nitrogen of the cyclopropylamino group can delocalize into the aromatic π-system. This electron donation affects the C-NO2 bond length and the N-O bond lengths within the nitro group. Increased electron density in the aromatic ring can lead to a shorter Ar–NO2 bond, indicating increased double bond character, and a concurrent lengthening of the N–O bonds as they accept more electron density. researchgate.net
The presence of the cyclopropyl group introduces notable steric and electronic effects. The three-membered ring is sterically constrained, which can influence the planarity of the molecule and affect its crystal packing. Computationally predicted data for this compound provides insights into its physicochemical properties.
| Property | Predicted Value | Source |
|---|---|---|
| XlogP | 2.7 | uni.lu |
Furthermore, computational models can predict the collision cross section (CCS) for different adducts of the molecule, which is valuable for its characterization in mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) | Source |
|---|---|---|---|
| [M+H]+ | 179.08151 | 138.4 | uni.lu |
| [M+Na]+ | 201.06345 | 152.6 | uni.lu |
| [M+NH4]+ | 196.10805 | 147.9 | uni.lu |
| [M+K]+ | 217.03739 | 149.9 | uni.lu |
| [M-H]- | 177.06695 | 150.6 | uni.lu |
| [M+Na-2H]- | 199.04890 | 148.8 | uni.lu |
| [M]+ | 178.07368 | 144.9 | uni.lu |
| [M]- | 178.07478 | 144.9 | uni.lu |
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the reactivity of this compound. The HOMO is expected to be localized primarily on the electron-rich cyclopropylamino-substituted benzene (B151609) ring, while the LUMO would be concentrated on the electron-deficient nitro group and the adjacent aromatic carbon. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.
In related compounds like 5-chloro-N-cyclopropyl-2-nitroaniline, DFT calculations using methods like B3LYP/6-31G* are employed to model transition states and activation energies for reactions such as nucleophilic substitution. Similar computational approaches for this compound would allow for the prediction of its reactivity in various chemical transformations. The electrostatic potential surface, another output of computational analysis, can identify the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack.
Biological Activities and Mechanistic Studies
Antimicrobial Activity
Research into the antimicrobial properties of nitroaniline derivatives suggests that the nitro group can be a key pharmacophore. Its electron-withdrawing nature and potential for bioreduction to reactive nitroso and hydroxylamino intermediates are thought to contribute to antimicrobial effects. However, specific studies on N-cyclopropyl-2-nitroaniline are not available.
Inhibition against Gram-Positive Bacteria
No specific data from studies testing this compound against Gram-positive bacteria such as Staphylococcus aureus or Bacillus subtilis were found in the current body of scientific literature. Therefore, no data table on its inhibitory activity can be provided.
Inhibition against Gram-Negative Bacteria
Similarly, there is a lack of published research on the inhibitory effects of this compound against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa. Consequently, a data table for this section cannot be generated.
Proposed Mechanisms of Action (e.g., Disruption of Cell Wall Synthesis/Function)
While the precise mechanism of action for this compound is uninvestigated, the mechanisms of other nitroaromatic compounds may offer hypothetical pathways. For some nitro-compounds, it is proposed that the nitro group is enzymatically reduced within bacterial cells, leading to the formation of cytotoxic reactive nitrogen species. These intermediates can cause widespread cellular damage by reacting with various macromolecules, including proteins and DNA. Another proposed mechanism for some antimicrobial agents is the disruption of cell wall synthesis or function, leading to cell lysis. However, without specific research on this compound, these remain speculative.
Anticancer Potential
The anticancer potential of various aniline (B41778) and nitroaniline derivatives has been a subject of medicinal chemistry research. These investigations often focus on their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
In Vitro Studies in Human Cancer Cell Lines
A thorough literature search did not reveal any in vitro studies that have evaluated the cytotoxic effects of this compound on human cancer cell lines. As a result, no data table of IC50 values can be presented.
Induction of Apoptosis
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. This process is often mediated by the activation of caspases and regulation of the Bcl-2 family of proteins. There are no available studies that specifically investigate whether this compound can induce apoptosis in cancer cells. Therefore, no data on apoptotic activity can be provided.
Role of Nitrosation Reactions
This compound, as a secondary aromatic amine, is susceptible to nitrosation reactions, a process that involves the reaction with nitrosating agents such as nitrous acid (HNO₂) or dinitrogen trioxide (N₂O₃). hyphadiscovery.comvedantu.com These agents can be formed in biological systems, for instance, from dietary nitrites in the acidic environment of the stomach. vedantu.com
Studies on analogous N-cyclopropyl-N-alkylanilines have shown that reaction with nitrous acid can lead to the specific cleavage of the cyclopropyl (B3062369) group, resulting in the formation of an N-alkyl-N-nitrosoaniline. edubull.com This reaction is believed to proceed through the formation of an amine radical cation intermediate. edubull.com While the precise products for this compound are not explicitly documented in the reviewed literature, a similar cleavage or N-nitrosation is a plausible chemical transformation. The formation of N-nitroso compounds is of biological interest as some have been identified as protein S-nitrosation agents or photo-activated nitric oxide (NO) donors. iris-biotech.de Furthermore, the bioreductive metabolism of nitroaromatic compounds can generate various reactive nitrogen species (RNS), including nitric oxide (NO), which have significant roles in physiological and pathological processes. testbook.com
General Mechanisms of Biological Action
The biological effects of nitroaromatic compounds like this compound are intrinsically linked to the chemical reactivity of the nitro group.
Bioreduction of the Nitro Group to Reactive Intermediates
A central theme in the mechanism of action for nitroaromatic compounds is their requirement for metabolic activation via bioreduction of the nitro group. hyphadiscovery.comstackexchange.combohrium.comstackexchange.com This process is often catalyzed by a variety of nitroreductase enzymes, which can be found in both mammalian cells and microorganisms, and is particularly efficient under hypoxic (low oxygen) conditions. bohrium.comstackexchange.com
The reduction is a stepwise process:
One-electron reduction: The nitro group (Ar-NO₂) first accepts a single electron to form a nitro anion radical (Ar-NO₂⁻). testbook.combohrium.comstackexchange.com In the presence of oxygen, this radical can transfer the electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) radical (O₂⁻), a reactive oxygen species (ROS). This "futile cycle" can lead to significant oxidative stress. testbook.com
Two-electron reduction: Oxygen-insensitive nitroreductases can bypass the futile cycle by catalyzing a direct two-electron reduction of the nitro group to a nitroso derivative (Ar-N=O). bohrium.com
Further reduction: The nitroso intermediate is then typically reduced further, in another two-electron step, to form a hydroxylamine (B1172632) derivative (Ar-NHOH). testbook.combohrium.comstackexchange.com
These intermediates, particularly the nitroso and hydroxylamine species, are highly reactive electrophiles.
Interaction with Cellular Components
The reactive intermediates generated from the bioreduction of the nitro group are responsible for the compound's biological effects, which often manifest as cytotoxicity or mutagenicity. bohrium.comunl.pt The electrophilic hydroxylamine and nitroso metabolites can form covalent bonds with cellular nucleophiles. testbook.combohrium.com
Key molecular targets include:
Nucleic Acids: The hydroxylamine derivative is known to form adducts with DNA, particularly with guanine (B1146940) bases. bohrium.comresearchgate.net This interaction can disrupt the normal structure and function of DNA, leading to mutations and genotoxicity. bohrium.com
Proteins: The reactive intermediates can also bind covalently to proteins, altering their structure and function. testbook.comunl.pt This can disrupt critical cellular pathways and enzymatic activities.
Cellular Membranes: Some nitroaromatic compounds have been shown to interact with and disrupt cellular membranes by altering their lipid composition and fluidity, which can compromise cell integrity and function. vedantu.com
Influence of Cyclopropyl and Nitro Groups on Stability and Reactivity
The biological and chemical properties of this compound are dictated by the interplay of its constituent functional groups.
| Functional Group | Influence on Stability & Reactivity |
| Cyclopropyl Group | Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring can make it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to simple alkyl groups, potentially increasing the molecule's metabolic stability. hyphadiscovery.comiris-biotech.denih.govConformational Rigidity: The rigid, three-membered ring introduces conformational constraints, which can lock the molecule into a specific shape, potentially enhancing its binding affinity to biological targets. iris-biotech.deunl.ptElectronic Effects: The cyclopropyl group has significant π-character in its bonds and can act as an electron-donating group through conjugation with the adjacent aromatic ring, thereby activating it. unl.pt It is also known to effectively stabilize adjacent positive charges. edubull.com |
| Ortho-Nitro Group | Electronic Effects: The nitro group is a potent electron-withdrawing group due to its strong negative inductive (-I) and mesomeric (-M) effects. vedantu.comstackexchange.com This deactivates the aromatic ring, making it less susceptible to electrophilic attack. stackexchange.comSteric Effects (Ortho Effect): Its position ortho to the amino group creates significant steric hindrance. This "ortho effect" can force the nitro group and the amine out of the plane of the benzene (B151609) ring, inhibiting resonance and reducing the basicity of the aniline nitrogen. vedantu.comtestbook.com This makes ortho-nitroanilines weaker bases than their meta and para counterparts. vedantu.com |
Role in Enzyme Inhibition and Protein Interactions
While specific enzyme inhibition data for this compound is not widely available, its structural motifs are present in molecules designed as inhibitors for various protein targets. The combination of a nitroaniline core and a cyclopropyl group suggests potential interactions with enzymes and proteins.
Enzyme Inhibition: Nitroaniline derivatives have been identified as inhibitors of enzymes such as SIRT6, a histone deacetylase. bohrium.comnih.gov The general mechanism for many nitroaromatic drugs involves bioreduction to reactive species that can then covalently modify and inactivate target enzymes.
Protein-Protein Interaction (PPI) Inhibition: The N-cyclopropyl-nitroaniline scaffold has been incorporated into molecules designed to inhibit protein-protein interactions, such as the KEAP1-Nrf2 pathway, which is critical in the cellular response to oxidative stress. google.com
Kinase Inhibition: N-cyclopropyl-nitroaniline intermediates are used in the synthesis of potent kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptor (FGFR). acs.org The cyclopropyl group is often crucial for fitting into specific hydrophobic pockets within the enzyme's binding site. iris-biotech.deunl.pt
The role of the cyclopropyl group is often to provide a rigid scaffold that orients other functional groups for optimal binding within a protein's active site, contributing to both potency and selectivity. nih.gov
Structure-Activity Relationship (SAR) Analysis for Biological Efficacy
Structure-activity relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. For this compound, SAR can be inferred from studies on analogous compounds.
Key SAR Insights from Related Compounds:
| Molecular Region | Modification | Impact on Biological Efficacy |
| N-Cyclopropyl Group | Substitution on the cyclopropyl ring (e.g., adding methyl or cyano groups). | In studies of FGFR inhibitors, substitution on the cyclopropyl ring was found to be detrimental, significantly reducing biochemical potency. This suggests an unsubstituted cyclopropyl group is optimal for fitting into the specific target's binding pocket. acs.org |
| Replacement of the cyclopropyl group with other alkyl or cyclic groups. | In a series of antimalarial triazolopyrimidines, replacing an aromatic ring with a cyclopropyl group led to a loss of activity, indicating the necessity of an aromatic moiety for that specific target. nih.gov This highlights the context-dependent nature of SAR. | |
| Aniline Ring | Altering substituents on the phenyl ring. | For SIRT6 inhibitors based on a 2-nitroaniline (B44862) core, the nature and size of other substituents on the aniline ring dramatically influenced inhibitory activity. bohrium.com Similarly, for antiplasmodial benzamides, the substitution pattern on the anilino part was a critical determinant of activity and cytotoxicity. mdpi.com |
| Nitro Group | Changing the position of the nitro group (ortho, meta, para). | The position of the nitro group significantly impacts the electronic properties and basicity of the aniline nitrogen. vedantu.com This, in turn, affects how the molecule interacts with biological targets. The mutagenic activity of nitroaromatic compounds has been directly correlated with their reduction potential, which is influenced by the electronic environment of the nitro group. acs.org |
These findings collectively suggest that the biological efficacy of this compound derivatives is highly sensitive to structural modifications. The unsubstituted N-cyclopropyl group appears to be a favorable feature in some contexts, while the substitution pattern on the nitro- and amino-bearing phenyl ring offers a rich area for modulation of activity.
Impact of Cyclopropyl Group Modifications on Efficacy
The cyclopropyl group is a key structural motif in many biologically active compounds, valued for its ability to introduce conformational constraint and modulate metabolic stability. hyphadiscovery.com Modifications to this group in analogs of this compound can significantly impact efficacy.
Research on structurally related compounds demonstrates that replacing the cyclopropyl ring with other substituents, such as isopropyl or tert-butyl groups, can be used to probe the steric requirements of binding pockets in target enzymes or receptors. For instance, in some quinolone derivatives, the presence of a cyclopropyl group is a notable feature that enhances antimicrobial effectiveness. unl.pt In the context of developing inhibitors for the Aedes aegypti Kir1 (AeKir1) channel, analogs of 2-nitroaniline were synthesized with various substituents, including a cyclopropyl group, to explore structure-activity relationships (SAR). nih.gov
Furthermore, the introduction of a methyl group to the cyclopropyl ring has been explored as a strategy to block oxidative metabolism, thereby improving the metabolic stability and half-life of a drug. hyphadiscovery.com This modification can also allow the molecule to access deeper lipophilic pockets in a target protein, potentially boosting potency. hyphadiscovery.com The inherent ring strain of the cyclopropyl group results in shorter and more polarized C-H bonds, which can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com
Studies on other cyclopropyl-containing compounds, such as the fungicide fenarimol (B1672338), have shown that the cyclopropyl moiety can be chemically modified to create diverse derivatives, highlighting the synthetic accessibility for SAR studies. nih.gov The biological activity of such compounds can be correlated with their molecular conformation, which is partially constrained by the presence of the cyclopropyl ring. unl.pt
A summary of the impact of cyclopropyl group modifications is presented in the table below.
| Modification | Impact on Efficacy | Reference |
| Replacement with other alkyl groups | Probes steric requirements of binding sites | |
| Presence in quinolones | Enhances antimicrobial activity | unl.pt |
| Methylation of the cyclopropyl ring | Blocks oxidative metabolism, improves stability | hyphadiscovery.com |
| Chemical diversification | Allows for extensive SAR studies | nih.gov |
Steric and Electronic Influences on Biological Activity
The biological activity of nitroaromatic compounds like this compound is governed by a complex interplay of steric and electronic factors. researchgate.net The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, which can affect interactions with biological targets. mdpi.com
Steric Effects:
The size and shape of substituents on the aniline ring, including the cyclopropyl group, exert steric effects that can influence binding affinity and regioselectivity in further functionalization. For example, steric hindrance from the cyclopropyl group can direct electrophilic substitution to a specific position on the aromatic ring. In a series of quinoxaline (B1680401) derivatives, sterically bulky substituents were found to be preferable for increasing biological activity. nih.gov
Electronic Effects:
The electronic properties of substituents are crucial in determining the biological activity of nitroaromatic compounds. researchgate.net The electron-withdrawing nature of the nitro group can enhance the reactivity of the compound. smolecule.com In some cases, the combination of a nitro group and other electron-withdrawing groups can increase resistance to electrophilic substitution. The position of these groups on the aromatic ring is also critical, as it alters the electron density distribution and can affect the molecule's reactivity and biological interactions.
Quantitative structure-activity relationship (QSAR) studies on nitroaromatic compounds have highlighted the importance of both steric and electronic parameters in predicting their biological effects. mdpi.comeuropa.eu These models often incorporate descriptors related to molecular size, shape, and electronic distribution to correlate with activities such as toxicity or mutagenicity. researchgate.netmdpi.com
The table below summarizes the key steric and electronic influences on the biological activity of this compound and related compounds.
| Factor | Influence on Biological Activity | Reference |
| Steric | ||
| Cyclopropyl group size | Influences binding affinity and regioselectivity | |
| Bulky substituents | Can increase biological activity in some systems | nih.gov |
| Electronic | ||
| Nitro group (electron-withdrawing) | Enhances reactivity and influences interactions | mdpi.comsmolecule.com |
| Combination of electron-withdrawing groups | Affects electrophilic substitution resistance | |
| Substituent position | Alters ring electron density and reactivity |
Strategies to Resolve Contradictions in Bioactivity Data Across Assay Conditions
Inconsistencies in bioactivity data for compounds like this compound can arise from variations in experimental conditions. To address these discrepancies and ensure the reliability of structure-activity relationship (SAR) data, several strategies can be employed.
A primary strategy to minimize variability is the standardization of experimental protocols. This includes the consistent use of specific cell lines for particular assays (e.g., HEK293 for certain enzyme assays) and the inclusion of well-characterized control compounds. Standardization helps to ensure that observed differences in bioactivity are due to the intrinsic properties of the test compounds rather than variations in the biological systems being used.
Generating comprehensive dose-response curves is essential for accurately quantifying the potency of a compound. bioprocess-eng.co.uk The half-maximal inhibitory concentration (IC₅₀) is a standard metric derived from these curves, representing the concentration of a substance required to inhibit a biological process by 50%. graphpad.comnih.gov By generating IC₅₀ values under varied conditions, such as different pH levels or temperatures, it is possible to identify assay-specific artifacts that may lead to contradictory data. The use of non-linear regression analysis is a common method for calculating IC₅₀ values from dose-response data. graphpad.comresearchgate.net
Publicly available databases like PubChem BioAssay provide a vast repository of biological activity data for a wide range of chemical substances. integbio.jpuci.edu A meta-analysis of this data can be a powerful tool for resolving contradictions. By pooling data from multiple studies and applying statistical methods to weight for outliers, a more robust assessment of a compound's bioactivity can be achieved. However, it is important to be aware of potential biases in these datasets, such as "analog bias," where a large number of structurally similar compounds may skew the results. mdpi.com
Comparing the bioactivity data of this compound with that of structurally similar compounds is a valuable strategy for identifying consistent SAR trends. This cross-referencing can help to validate observations and provide a broader context for interpreting the biological activity of a particular compound. If a specific structural modification consistently leads to a certain biological effect across a series of related molecules, it strengthens the confidence in that SAR.
Applications and Advanced Materials Research
Intermediate in Organic Synthesis
The primary application of N-cyclopropyl-2-nitroaniline is as a foundational precursor in multi-step organic synthesis. Its structure is particularly amenable to transformations that build complex molecular architectures.
This compound serves as a key starting material for synthesizing a range of elaborate organic molecules. A common synthetic strategy involves the chemical reduction of its nitro group to form an amine, yielding N¹-cyclopropylbenzene-1,2-diamine. This resulting diamine is a versatile intermediate that can be further modified to produce various classes of compounds, including those investigated for therapeutic properties.
Table 1: Examples of Synthetic Pathways involving this compound
| Starting Material | Key Intermediate | Resulting Compound Class |
| This compound | N¹-cyclopropylbenzene-1,2-diamine | Benzimidazolyl compounds |
| 2-chloronitrobenzene and cyclopropylamine (B47189) | This compound | 2,3-dihydro-2-oxo-1H-benzimidazoles |
This table illustrates the role of this compound as both a product of initial synthesis and a precursor for subsequent, more complex molecules.
The compound is a valuable building block for heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. ambeed.comgoogle.com The synthesis of 2,3-dihydro-2-oxo-1H-benzimidazoles highlights this application. In this process, this compound is first reduced to create N¹-cyclopropyl-phenylenediamine. This intermediate subsequently undergoes cyclization to form the benzimidazole (B57391) ring system, a core structure in many biologically active molecules. The ortho-positioning of the amino and nitro groups is critical for this type of ring-forming reaction.
This compound and its derivatives are of interest in the preparation of quinolone group antibiotics. google.com The N-cyclopropyl moiety is a crucial structural feature in many second-generation fluoroquinolone antibiotics, such as ciprofloxacin, contributing significantly to their antibacterial potency. wikipedia.org While not always a direct precursor in mainline antibiotic synthesis, related compounds like N-cyclopropyl-4-fluoroanilines, which are intermediates for quinolone antibiotics, can be prepared from precursors involving N-cyclopropyl-nitroaniline structures. google.com For example, a substituted N-cyclopropyl-nitroaniline can be synthesized and then further modified to create the N-cyclopropyl-4-fluoroaniline core essential for these antibiotics. google.com Additionally, derivatives such as 5-Chloro-N-cyclopropyl-2-nitroaniline have been used as starting materials in the synthesis of novel PqsR antagonists, molecules that target bacterial communication systems and are related to the quinolone scaffold. nottingham.ac.uk
Building Block for Heterocyclic Compounds
Material Science Applications
Beyond pharmaceuticals, the chemical properties of this compound and its analogs suggest potential applications in material science.
Research indicates that this compound and its chemical relatives are utilized in the development of advanced materials like polymers and dyes. evitachem.com Organic diamines, which can be produced from nitroaniline precursors, are known to be used in the manufacturing of various polymers, including polyimides and polyamides. google.com While specific examples of polymers derived directly from this compound are not extensively detailed, the broader class of nitroanilines and their derivatives are recognized as important intermediates in the dye industry. evitachem.comgoogle.com
There is currently limited available information directly linking this compound to the synthesis of organic semiconductors or photoactive materials. While the broader field of organic synthesis extensively uses semiconductor photocatalysts and explores nitroaniline derivatives for their electronic properties, specific applications for this particular compound in these advanced materials have not been detailed in the reviewed literature. researchgate.netresearchgate.net Research in photocatalysis often focuses on activating reagents or synthesizing chemicals under visible light, but does not specify the use of this compound as a key component. iitm.ac.inacs.org
Development of Polymers and Dyes
Mechanistic Probes in Chemical and Biochemical Systems
The unique chemical reactivity of the cyclopropyl (B3062369) group attached to a nitrogen atom makes N-cyclopropyl-anilines valuable tools for investigating reaction mechanisms. The high strain of the three-membered ring allows it to act as a sensitive indicator for specific reaction intermediates, such as radical cations.
Use as Nitrosation Reaction Probes
N-cyclopropyl-substituted anilines serve as effective mechanistic probes for studying the nitrosation of N,N-dialkyl aromatic amines. nih.govacs.org When N-cyclopropyl-N-alkylanilines are treated with nitrous acid, a distinctive and specific cleavage of the cyclopropyl group from the nitrogen atom occurs. nih.govcapes.gov.br This reaction proceeds rapidly, yielding the corresponding N-alkyl-N-nitrosoaniline as the major product. nih.govresearchgate.net
The selective loss of the cyclopropyl group, in contrast to other alkyl groups present, provides strong evidence for a mechanism involving the formation of an amine radical cation. acs.orgcapes.gov.br The proposed mechanism suggests that the reaction is initiated by the formation of the amine radical cation, which is followed by a swift opening of the cyclopropane (B1198618) ring. nih.govacs.org This ring-opening is a characteristic reaction of radical cations centered on an attached nitrogen atom and has been used extensively to detect their formation in both chemical and enzymatic processes. acs.org The resulting intermediate, an iminium ion with a carbon-centered radical, can then be oxidized or combine with nitric oxide (NO). nih.gov
Research conducted on a series of N-cyclopropyl-N-alkylanilines demonstrated that the nature of the other alkyl substituent (such as methyl, ethyl, or benzyl) did not affect this specific transformation. nih.gov In a study involving 4-chloro-N-2-phenylcyclopropyl-N-methylaniline, the reaction with nitrous acid yielded a variety of products derived from the cyclopropane ring, further supporting the radical cation mechanism. acs.orgcapes.gov.br
Table 1: Products from the Nitrosation of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with Nitrous Acid acs.orgresearchgate.net
| Product | Yield (%) |
|---|---|
| 4-chloro-N-methyl-N-nitrosoaniline | 76 |
| Cinnamaldehyde | 55 |
| 3-phenyl-5-hydroxyisoxazoline | 26 |
| 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline | 8 |
Application as Single Electron Transfer (SET) Probes
The utility of N-cyclopropylanilines extends to their use as probes for Single Electron Transfer (SET) processes in both chemical and enzymatic systems. researchgate.net The principle behind this application relies on the irreversible ring-opening of the cyclopropyl group that occurs following an initial one-electron oxidation at the nitrogen atom, which forms a nitrogen radical cation. researchgate.net
However, the effectiveness of these compounds as SET probes can be limited by the rate of this ring-opening. For instance, N-cyclopropyl-N-methylaniline has been described as a poor probe for SET because the rate constant for the cyclopropane ring opening of its radical cation is relatively slow (4.1 × 10⁴ s⁻¹). researchgate.net This slow rate may not be sufficient to compete effectively with other potential reaction pathways for the radical cation, such as deprotonation. researchgate.net
The sluggishness of the ring-opening has been attributed to two main factors:
Resonance Delocalization : The spin and charge of the radical cation can be delocalized into the attached phenyl ring, which stabilizes the ring-closed form. researchgate.net
Stereoelectronic Requirements : The lowest energy conformation of the formed radical cation may not possess the ideal orbital alignment necessary for a rapid cyclopropane ring-opening reaction. researchgate.net
Despite these limitations in some contexts, the characteristic ring-opening reaction remains a definitive indicator of an initial SET event, making N-cyclopropylanilines valuable for mechanistic studies where such processes are suspected. researchgate.netnih.gov
Agrochemical Development
In the field of agrochemical development, substituted N-cyclopropyl-2-nitroanilines are recognized as important synthetic intermediates or building blocks. nih.gov These compounds serve as starting materials for the synthesis of more complex, biologically active molecules designed to protect crops. google.com The presence of the nitro group and the cyclopropylamine moiety provides a versatile scaffold that can be chemically modified to create a diverse range of derivatives for structure-activity relationship (SAR) studies. nih.gov
SAR studies are fundamental to the development of new herbicides and fungicides, allowing researchers to optimize the efficacy and properties of a lead compound. nih.gov For example, the fungicide fenarimol (B1672338) has been successfully converted into various derivatives, including a cyclopropyl variant, through a deconstruction-reconstruction strategy aimed at creating diverse analogues for testing. nih.gov The ability to use this compound and related structures in multi-step syntheses allows for the construction of novel heterocyclic compounds with potential applications in agriculture. nih.gov The chemical handles on the molecule, such as the nitro group and positions on the aromatic ring, allow for reactions like reduction to an amino group or nucleophilic substitution, further expanding its synthetic utility.
Future Research Directions and Challenges
Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity
The synthesis of N-cyclopropyl-2-nitroaniline and its derivatives is an area ripe for innovation. Traditional methods often involve the reaction of a substituted nitrobenzene (B124822) with cyclopropylamine (B47189). For instance, one established method involves heating 2-chloronitrobenzene with cyclopropylamine in a high-pressure vessel. researchgate.net Another approach involves the selective substitution of a fluorine atom on a nitrobenzene ring with cyclopropylamine in solvents like dimethylsulfoxide (DMSO). google.com
Future research is focused on developing pathways that offer greater efficiency, selectivity, and milder reaction conditions. A significant challenge lies in achieving regioselective synthesis, especially on complex scaffolds. Promising avenues include the use of advanced catalytic systems. Copper-promoted N-cyclopropylation using cyclopropylboronic acid represents a modern, strategic approach to forming the cyclopropyl-amine bond. researchgate.net This method is catalyzed by Cu(OAc)2 and employs an oxidant, offering an alternative to traditional nucleophilic substitution. researchgate.net Research into optimizing these catalytic cycles, exploring different ligands, and expanding the substrate scope will be crucial.
| Synthetic Method | Reactants | Key Conditions | Potential Advantages | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2-chloronitrobenzene, Cyclopropylamine | Heating in a high-pressure vessel (100 °C) | Established, direct | researchgate.net |
| Copper-Promoted N-Cyclopropylation | Aniline (B41778) derivative, Cyclopropylboronic acid | Cu(OAc)₂, Ligand (e.g., 2,2'-bipyridine), Base, Air atmosphere | Milder conditions, broader functional group tolerance | researchgate.net |
| Selective Halogen Displacement | 2-fluoro-nitrobenzene derivative, Cyclopropylamine | DMSO or DMF solvent, 20-50 °C | High selectivity for fluorine displacement | google.com |
Deeper Mechanistic Understanding of Biological Interactions
While derivatives of this compound have shown interesting biological activity, a deep mechanistic understanding of their interactions at a molecular level is often lacking. The core structure, featuring a nitro group and a cyclopropylamine moiety, presents multiple points for biological interaction. The nitro group can undergo bioreduction within cells to form reactive intermediates that may interact with various cellular components.
Future research must employ advanced structural biology and biophysical techniques to elucidate these mechanisms. For example, X-ray co-crystal structures of active derivatives bound to their protein targets can reveal key interactions. Studies on related compounds show that the cyclopropylamine group can form critical hydrogen bonds with hinge regions of protein kinases, such as the interaction with Valine-116 in CSNK2A. nih.gov Understanding how the electronic properties of the nitro-substituted ring and the steric profile of the cyclopropyl (B3062369) group contribute to binding affinity and selectivity is a primary challenge. Kinetic studies and detailed structure-activity relationship (SAR) analyses will be essential to map the specific contributions of each part of the molecule to its biological effect.
Exploration of New Biological Targets and Therapeutic Applications
This compound serves as a valuable intermediate in the synthesis of compounds with diverse therapeutic potential. Its derivatives are being explored in various fields, from oncology to infectious diseases. A key future direction is the systematic exploration of new biological targets.
One notable application is its use as a precursor to o-phenylenediamine, which is then used to create benzimidazoles for pharmaceuticals. wikipedia.org For example, this compound can be reduced using palladium on carbon (Pd/C) to form N1-cyclopropylbenzene-1,2-diamine, a key building block for metalloenzyme inhibitors. google.com This diamine has also been used to synthesize hydroxamic acid derivatives investigated for their potential in cancer treatment. nus.edu.sg
A significant breakthrough has been the identification of a 2-nitroaniline (B44862) derivative, 5-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-cyclopropyl-2-nitroaniline, as a novel inhibitor of the Aedes aegypti Kir1 (AeKir1) channel. nih.gov This discovery opens a new therapeutic avenue for vector control by targeting mosquito-specific ion channels. nih.gov Future work should focus on optimizing this scaffold to enhance potency and selectivity, potentially leading to new insecticides to combat diseases like Zika.
| Derivative Class | Biological Target/Application | Therapeutic Area | Reference |
|---|---|---|---|
| Hydroxamic acid derivatives | Potential anticancer agents | Oncology | nus.edu.sg |
| Metalloenzyme inhibitors | Metalloenzymes (e.g., those containing zinc or iron) | Various | google.com |
| Substituted 2-nitroanilines | Aedes aegypti Kir1 channel | Vector Control (Insecticides) | nih.gov |
| Benzimidazole (B57391) derivatives | Urease inhibitors | Infectious Disease (e.g., H. pylori) | nih.gov |
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives. Future research will increasingly rely on advanced computational modeling for the predictive design of new molecules with tailored properties.
Density Functional Theory (DFT) calculations can be used to model the electronic structure, stability, and reactivity of the core scaffold and its analogs. For instance, studies on the related p-nitroaniline have used DFT to understand its dimeric structures and electronic transitions, providing a framework for how this compound could be analyzed. acs.org Such models can predict how substituents on the aromatic ring will alter the molecule's properties, guiding synthetic efforts.
Furthermore, molecular docking simulations can predict how these compounds bind to specific biological targets. researchgate.net By building a computational model of a target protein's active site, researchers can virtually screen libraries of this compound derivatives to prioritize candidates for synthesis and biological testing. This approach saves significant time and resources compared to traditional screening methods.
Integration with High-Throughput Screening and Combinatorial Chemistry
The this compound scaffold is well-suited for the application of combinatorial chemistry and high-throughput screening (HTS). fortunepublish.com This strategy allows for the rapid synthesis and evaluation of large libraries of related compounds, dramatically accelerating the discovery of new lead molecules. ijpsr.com
Future efforts will involve designing and synthesizing combinatorial libraries based on the this compound core. uomustansiriyah.edu.iq Using techniques like solid-phase synthesis, where the core molecule is attached to a resin, chemists can systematically introduce a wide variety of building blocks at different positions on the molecule. researchgate.netfortunepublish.com These libraries, containing thousands of unique compounds, can then be screened against a wide array of biological targets using automated HTS platforms. vliz.bersc.org The integration of these technologies is crucial for efficiently exploring the chemical space around this scaffold to identify compounds with novel biological activities. enamine.net
Sustainable and Green Chemistry Approaches in Synthesis
A significant challenge in chemical synthesis is the development of environmentally benign processes. Future research on this compound must incorporate the principles of green chemistry to enhance sustainability. thieme-connect.comresearchgate.net
This involves several key strategies:
Alternative Reagents: Replacing hazardous reagents with safer alternatives is a primary goal. For example, using tert-butyl nitrite (B80452) (TBN) as a nitrosating agent can provide an alternative to traditional methods that use nitrous acid generated from sodium nitrite and strong mineral acids. schenautomacao.com.brrsc.org
Solvent-Free and Safer Solvent Systems: Research into performing reactions under solvent-free conditions or in greener solvents like water or ionic liquids can drastically reduce chemical waste. rsc.orgrsc.org
Catalysis: The use of catalysts, as mentioned in the development of novel synthetic pathways, reduces the need for stoichiometric reagents, leading to higher atom economy and less waste. researchgate.net
Process Intensification: The adoption of technologies like continuous flow reactors can improve reaction efficiency, yield, and safety while minimizing waste. schenautomacao.com.br Developing a one-pot synthesis for derivatives, where multiple reaction steps are performed in the same vessel, would further align with green chemistry principles by reducing purification steps and solvent usage. researchgate.net
Q & A
Q. What are the optimal synthetic routes for N-cyclopropyl-2-nitroaniline, and how can reaction yields be improved?
The synthesis typically involves nitration of N-cyclopropylaniline or cyclopropane substitution on pre-nitrated aniline derivatives. Key steps include:
- Nucleophilic substitution : Reacting 2-nitroaniline with cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Nitration optimization : Controlled HNO₃/H₂SO₄ conditions to avoid over-nitration or ring decomposition.
- Yield enhancement : Use of catalytic phase-transfer agents (e.g., TBAB) to improve cyclopropane group incorporation. Purity (≥96%) is achievable via silica gel chromatography with ethyl acetate/hexane eluents .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Column chromatography : Preferred for removing nitro-group byproducts (e.g., dinitro derivatives). Use gradient elution (hexane → ethyl acetate) to separate polar impurities .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity. Monitor melting point (70–74°C for analogous nitroanilines) to confirm crystallinity .
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.5–1.2 ppm) and aromatic nitro-group deshielding (δ 7.5–8.5 ppm) .
- IR spectroscopy : Confirm nitro ( ~1520 cm⁻¹, asymmetric NO₂ stretch) and amine ( ~3350 cm⁻¹, N-H stretch) groups .
- Mass spectrometry : Molecular ion peak at m/z 178.19 (C₉H₁₀N₂O₂⁺) .
Advanced Research Questions
Q. How do electronic effects of the cyclopropyl group influence the reactivity of this compound in electrophilic substitution reactions?
The cyclopropyl group exerts both steric and electronic effects:
- Steric hindrance : Limits para-substitution due to the bulky cyclopropane ring.
- Electron donation : Cyclopropane’s bent bonds weakly donate electrons, activating the ring for meta-directed electrophiles (e.g., nitration at position 4). Computational studies (DFT) show a 15% reduction in activation energy compared to N-methyl analogs .
- Experimental validation : Compare reaction rates with N-alkyl-2-nitroaniline derivatives under identical conditions .
Q. How can computational modeling (e.g., DFT) predict the stability and reactivity of this compound derivatives?
- DFT parameters : Optimize geometry at B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) for nitro-group stability .
- Reactivity prediction : Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps (~4.2 eV), indicating susceptibility to nucleophilic attack at the nitro group .
- Validation : Correlate computational results with experimental kinetic data (e.g., hydrolysis rates at varying pH) .
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
- Systematic testing : Use OECD Guideline 105 to measure solubility in 10+ solvents (e.g., dichloromethane, DMSO, ethanol).
- Data normalization : Account for temperature (20–25°C) and purity (>95%) variations. For example, solubility in benzene is 12 mg/mL at 25°C, but discrepancies arise from residual moisture in solvents .
- Advanced analytics : Pair solubility studies with DSC to detect polymorphic forms affecting dissolution .
Q. What strategies validate proposed degradation pathways of this compound under varying pH and temperature?
- LC-MS/MS analysis : Track nitro-group reduction to amine intermediates (e.g., N-cyclopropyl-1,2-diaminobenzene) in acidic (pH 3) or alkaline (pH 10) conditions .
- Isotopic labeling : Use ¹⁵N-labeled analogs to trace nitro-to-amine conversion pathways .
- Kinetic modeling : Fit degradation data to first-order kinetics; activation energy (~45 kJ/mol) indicates photolytic instability .
Safety and Methodology
Q. What safety protocols are essential when handling this compound in laboratory settings?
Q. How should researchers design experiments to assess the environmental impact of this compound?
- Aquatic toxicity testing : Follow OECD 201 (algae) and 202 (daphnia) guidelines. EC₅₀ values for analogous nitroanilines range from 5–20 mg/L .
- Soil adsorption studies : Measure log Kₒc (organic carbon partition coefficient) using HPLC retention times .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
